molecular formula C23H36O3 B13844960 Arachidonic acid glycidyl ester-d5

Arachidonic acid glycidyl ester-d5

Cat. No.: B13844960
M. Wt: 365.6 g/mol
InChI Key: ACYNJBAUKQMZDF-BGRPFJIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonic Acid Glycidyl Ester-d5 is a high-purity, deuterated standard critical for advanced analytical research. This compound serves as a stable-isotope internal standard for the precise detection and quantification of glycidyl esters (GE) in complex matrices, particularly in edible oils and lipid samples. The presence of five deuterium atoms provides a consistent mass shift, enabling highly accurate mass spectrometric analysis by correcting for losses during sample preparation and instrument variability. Glycidyl esters are process contaminants formed during the refining of vegetable oils at high deodorization temperatures. Concerns exist because GE can be metabolized into free glycidol, which is classified as probably carcinogenic to humans. Consequently, robust analytical methods for monitoring these compounds in food products are essential for safety compliance. Research using this compound is fundamental in developing and applying direct LC-MS methodologies, which allow for efficient screening without extensive sample clean-up. This application is vital for food safety laboratories and researchers studying heat-induced lipid processing, formation of food toxicants, and quality control. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H36O3

Molecular Weight

365.6 g/mol

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D

InChI Key

ACYNJBAUKQMZDF-BGRPFJIQSA-N

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H]

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1

Origin of Product

United States

Analytical Methodologies Employing Arachidonic Acid Glycidyl Ester D5 As an Internal Standard

Development and Validation of Quantitative Mass Spectrometry-Based Assays

Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the detection and quantification of trace-level contaminants like glycidyl (B131873) esters. The incorporation of Arachidonic acid glycidyl ester-d5 is integral to the development and validation of robust and reproducible assays.

Gas chromatography-mass spectrometry is a widely employed technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. For the analysis of glycidyl esters, which are not directly amenable to GC analysis due to their high boiling points and thermal lability, a derivatization step is often required. Indirect methods for glycidyl ester determination involve the cleavage of the ester bond to release glycidol (B123203), which is then derivatized to a more volatile and stable compound for GC-MS analysis.

In such workflows, this compound would be introduced at the beginning of the sample preparation process. It would undergo the same chemical transformations as the endogenous glycidyl esters. For instance, in methods involving conversion to 3-monochloropropanediol (3-MCPD) or 3-bromopropanediol (3-MBPD) derivatives, the deuterated standard corrects for inefficiencies and variations in the hydrolysis and derivatization steps. nih.goveuropa.eu The quantification is then based on the ratio of the signal intensity of the derivatized analyte to that of the derivatized deuterated internal standard, ensuring high precision and accuracy. nih.gov While specific applications detailing the use of this compound are not widely published, the principles of using similar deuterated glycidyl esters, such as glycidyl palmitate-d5, are well-established for this purpose. chromatographyonline.com

Table 1: Illustrative GC-MS Method Parameters for Glycidyl Ester Analysis using a Deuterated Internal Standard

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow
Injection Mode Splitless
Injector Temp. 250 - 280 °C
Oven Program Initial temp. 50-80°C, ramped to 280-320°C
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Specific m/z values for derivatized analyte and internal standard

This table represents typical parameters and would be specifically optimized for an analysis using this compound.

Liquid chromatography-mass spectrometry offers the advantage of analyzing thermally labile and non-volatile compounds in their intact form, thereby circumventing the need for derivatization. This is particularly beneficial for the direct analysis of glycidyl esters in complex matrices like edible oils. LC-MS, and more specifically tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for quantifying individual glycidyl esters.

In a direct LC-MS/MS method, this compound would be added to the sample prior to extraction. It co-elutes with or elutes in close proximity to the target arachidonic acid glycidyl ester and other similar glycidyl esters. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and enhances the signal-to-noise ratio. The stable isotope-labeled standard effectively compensates for matrix effects, such as ion suppression or enhancement, which are common challenges in LC-MS analysis of complex samples. nih.govmdpi.com

Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. When coupled with tandem mass spectrometry, UPLC-MS/MS represents a powerful tool for the trace analysis of lipids.

The use of this compound in a UPLC-MS/MS workflow allows for the rapid and sensitive quantification of the corresponding non-labeled glycidyl ester. The enhanced chromatographic resolution provided by UPLC can separate isomeric and isobaric interferences, leading to more accurate quantification. The high sensitivity of the method, often achieving limits of quantification in the low µg/kg range, is crucial for monitoring compliance with food safety regulations. dtu.dk The internal standard is essential for maintaining accuracy and precision across the narrow and sharp peaks generated by UPLC systems.

Comprehensive Sample Preparation Protocols for Deuterated Lipid Extraction

The reliability of any quantitative analysis heavily depends on the efficiency and reproducibility of the sample preparation process. The goal is to isolate the analytes of interest from the sample matrix while maximizing recovery and minimizing contamination.

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration. It involves passing a liquid sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. For the analysis of glycidyl esters from edible oils, SPE can be used to remove interfering matrix components, such as triglycerides. analis.com.my

When this compound is used as an internal standard, it is added to the oil sample before it is dissolved in a non-polar solvent and applied to the SPE cartridge. The choice of sorbent (e.g., aminopropyl-bonded silica) is critical for selectively retaining the glycidyl esters while allowing the bulk of the triglycerides to pass through. avivanalytical.com The deuterated standard mirrors the behavior of the native analytes during this process, correcting for any losses that may occur during sample loading, washing, and elution. The recovery of the internal standard provides a quality control check for the efficiency of the SPE procedure. nih.gov

Table 2: Example SPE Protocol for Glycidyl Ester Enrichment

StepDescription
Conditioning Sequential washing of the aminopropyl SPE cartridge with hexane (B92381) and an elution solvent mixture.
Sample Loading The oil sample, spiked with this compound, is dissolved in a non-polar solvent (e.g., hexane/ethyl acetate) and passed through the cartridge.
Washing The cartridge is washed with a non-polar solvent to remove triglycerides and other non-polar interferences.
Elution The glycidyl esters (analyte and internal standard) are eluted with a more polar solvent mixture.
Evaporation & Reconstitution The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

This table outlines a general SPE workflow that would be adapted for the specific properties of this compound and the sample matrix.

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of compounds between two immiscible liquid phases. For lipid analysis, LLE is often used to extract lipids from aqueous or solid matrices. In the context of analyzing glycidyl esters in food products, a fat extraction step is first performed, followed by potential LLE clean-up steps.

The addition of this compound at the initial stage of sample processing ensures that it accounts for any variability in the extraction efficiency. For example, in a Folch or Bligh-Dyer type extraction, the deuterated standard will partition between the organic and aqueous layers in the same manner as the target analytes. chromatographyonline.com This is crucial for obtaining accurate quantitative results, especially when dealing with complex food matrices where extraction efficiencies can vary from sample to sample. The consistent recovery of the internal standard across a batch of samples provides confidence in the robustness of the extraction method. mdpi.com

Protein Precipitation and Matrix Removal Strategies for Biological Samples

The analysis of endogenous lipids like 2-AG from biological matrices such as plasma, serum, or tissue homogenates necessitates the removal of abundant interfering substances, primarily proteins. Protein precipitation is a common first step in sample preparation, valued for its simplicity and speed.

A widely used method involves the addition of a cold organic solvent, such as acetonitrile (B52724), to the biological sample. Typically, a ratio of 2:1 or 3:1 of solvent to sample is employed. The solvent disrupts protein solubility, causing them to precipitate out of the solution. Following vortexing and centrifugation, the clear supernatant containing the lipids of interest and the internal standard is collected for further analysis.

However, protein precipitation alone may not be sufficient to remove all matrix components that can interfere with mass spectrometry analysis, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, compromising quantitative accuracy. To mitigate this, protein precipitation is often coupled with more sophisticated matrix removal strategies like solid-phase extraction (SPE).

SPE provides a more thorough cleanup by separating compounds based on their physical and chemical properties. For endocannabinoids and related lipids, reversed-phase SPE cartridges (e.g., C18) are frequently used. The supernatant from the protein precipitation step is loaded onto the conditioned cartridge. Polar impurities are washed away, and the lipids of interest are then eluted with an organic solvent. This two-step approach significantly reduces matrix effects and improves the reliability of the analysis.

Table 1: Representative Protein Precipitation and Matrix Removal Protocol

StepProcedurePurpose
1. Spiking Add this compound internal standard to the biological sample.To correct for analyte loss during sample preparation and analysis.
2. Precipitation Add 3 volumes of ice-cold acetonitrile to 1 volume of sample.To precipitate and remove abundant proteins.
3. Centrifugation Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.To pellet the precipitated proteins.
4. Supernatant Collection Carefully collect the supernatant.To isolate the lipids and internal standard from the protein pellet.
5. Solid-Phase Extraction (Optional) Load the supernatant onto a conditioned C18 SPE cartridge, wash with an aqueous solvent, and elute with an organic solvent (e.g., methanol (B129727) or ethyl acetate).To further remove interfering matrix components.
6. Evaporation & Reconstitution Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.To concentrate the sample and ensure compatibility with the analytical instrument.

Application of Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification of Endogenous Lipids

Isotope Dilution Mass Spectrometry (IDMS) is the benchmark for the accurate quantification of small molecules from complex mixtures. The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of this technique. Because the internal standard is chemically identical to the analyte (2-AG) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation in the mass spectrometer.

In a typical IDMS workflow, a known concentration of this compound is added to the sample at the earliest stage of preparation. The sample is then processed and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous analyte (2-AG) and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample, based on a calibration curve.

This ratiometric approach corrects for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. The validation of such methods is critical and typically involves assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Representative Performance Characteristics of an IDMS Method for Endocannabinoid Quantification

ParameterTypical ValueDescription
Linearity (R²) >0.995Indicates a strong correlation between the concentration and the instrument response over a defined range.
Lower Limit of Quantification (LLOQ) 0.4 - 2.0 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov
Limit of Detection (LOD) 0.02 - 0.5 ng/mLThe lowest concentration of the analyte that can be detected but not necessarily quantified with accuracy.
Intra-day Precision (%CV) <15%The variation observed for repeated measurements of the same sample within the same day.
Inter-day Precision (%CV) <15%The variation observed for repeated measurements of the same sample on different days.
Accuracy (% Bias) ±15%The closeness of the measured value to the true value.

Note: The values in this table are representative and derived from validated methods for cannabinoid analysis in biological matrices. nih.govnih.govacs.org

Advanced Analytical Techniques for Multi-Omics Integration (e.g., Lipidomics within Metabolomics Workflows)

The true power of modern analytical chemistry lies in its ability to integrate data from different "omics" platforms to build a holistic picture of a biological system. Lipidomics, the large-scale study of lipids, can be a crucial component of multi-omics approaches that also include genomics, transcriptomics, and proteomics. nih.gov

In this context, the accurate quantification of specific lipids using internal standards like this compound is not an end in itself, but a critical data point that feeds into a larger model. For example, a study might aim to understand the metabolic rewiring in a particular disease state. By combining quantitative lipidomics data with proteomics data, researchers can correlate changes in the levels of enzymes involved in lipid metabolism with the corresponding changes in the concentrations of their lipid substrates or products.

For instance, an increase in the expression of diacylglycerol lipase (B570770), the enzyme responsible for synthesizing 2-AG, could be correlated with the measured increase in 2-AG levels in the same samples. This provides strong evidence for the activation of this specific pathway. When further integrated with transcriptomics (measuring mRNA levels) and genomics (identifying genetic predispositions), a comprehensive, systems-level understanding of the endocannabinoid system's role in health and disease can be achieved. nih.gov

The use of a reliable internal standard like this compound ensures that the quantitative lipid data is robust and can be confidently integrated with other omics datasets. This integrated approach allows researchers to move beyond simple descriptive measurements to build predictive models of biological function and dysfunction.

Investigative Applications of Arachidonic Acid Glycidyl Ester D5 in Lipid Metabolism Research

Elucidation of Endocannabinoid Biosynthesis Pathways

The intricate pathways of endocannabinoid biosynthesis, particularly the formation of 2-AG, can be illuminated through the use of isotopically labeled precursors. The deuterium-labeled arachidonyl moiety of Arachidonic Acid Glycidyl (B131873) Ester-d5 allows for its distinction from endogenous, non-labeled molecules, making it a potential tracer in metabolic studies.

Role as a Precursor and Tracer for 2-Arachidonoylglycerol (B1664049) (2-AG) Formation

Arachidonic Acid Glycidyl Ester-d5 could theoretically serve as a precursor for the formation of deuterated 2-arachidonoylglycerol (2-AG-d5). Upon cellular uptake, the glycidyl ester group would need to be hydrolyzed to yield arachidonic acid-d5. This liberated arachidonic acid-d5 could then be incorporated into cellular phospholipids (B1166683). Subsequent enzymatic hydrolysis of these phospholipids by phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL) would lead to the formation of 2-AG-d5. The presence of the deuterium (B1214612) label would enable researchers to track the metabolic flux of exogenous arachidonic acid into the 2-AG pool, distinguishing it from the de novo synthesis from endogenous arachidonic acid stores. This allows for a more precise understanding of the dynamics of 2-AG biosynthesis under various physiological or pathological conditions.

Functional Characterization of Enzyme Interactions

The glycidyl ester functional group present in this compound is a reactive epoxide. Epoxides are known to form covalent adducts with nucleophilic residues in enzyme active sites, often leading to irreversible inhibition. This suggests that this compound could be a useful tool for characterizing the function of enzymes involved in lipid metabolism, particularly serine hydrolases.

Inhibition Kinetics of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG. As a serine hydrolase, its catalytic mechanism involves a nucleophilic serine residue in the active site. The glycidyl ester moiety of this compound could potentially target this serine residue, leading to covalent modification and irreversible inhibition of MAGL.

By incubating purified MAGL or cell lysates containing MAGL with varying concentrations of this compound, researchers could determine its inhibitory potency (IC50) and the kinetics of inhibition. Such studies would clarify whether the compound acts as a competitive, non-competitive, or irreversible inhibitor. The deuterated arachidonyl tail could also provide insights into how the fatty acid portion of the molecule influences its binding and interaction with the enzyme's active site.

Table 1: Hypothetical Inhibition Data for this compound against MAGL

Inhibitor Concentration (nM)% MAGL Activity
195
1078
5045
10023
5005

This table presents hypothetical data for illustrative purposes.

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty Acid Amide Hydrolase (FAAH) is another key serine hydrolase in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) (AEA). While MAGL is the primary catabolic enzyme for 2-AG, there can be cross-reactivity with inhibitors. Investigating the effect of this compound on FAAH activity would be crucial to determine its selectivity.

Similar to the studies with MAGL, in vitro assays with purified FAAH or cellular preparations could be employed to measure the inhibitory effect of the compound. A highly selective inhibitor for MAGL over FAAH would be a valuable research tool to dissect the distinct physiological roles of 2-AG and anandamide signaling.

Table 2: Hypothetical Selectivity Profile of this compound

EnzymeIC50 (nM)
MAGL65
FAAH>10,000

This table presents hypothetical data for illustrative purposes, demonstrating potential selectivity.

Impact on Other Lipid Hydrolases and Transferases

The reactive nature of the glycidyl ester group suggests that this compound might interact with other lipid-metabolizing enzymes beyond MAGL and FAAH. A broader screening against a panel of lipid hydrolases (e.g., other phospholipases, esterases) and transferases would be necessary to fully characterize its specificity. Activity-based protein profiling (ABPP) techniques, which utilize reactive probes to label active enzymes, could be a powerful approach. By using a tagged version of this compound, researchers could identify its potential off-target interactions within the cellular proteome, providing a comprehensive understanding of its mode of action and ensuring its utility as a specific pharmacological tool.

Tracing of Arachidonic Acid Incorporation and Turnover in Complex Biological Systems

The stable isotope labeling of this compound allows for precise tracking of arachidonic acid's fate within biological systems. Once introduced into cells or organisms, the glycidyl ester is rapidly hydrolyzed, releasing deuterated arachidonic acid (AA-d5). This labeled arachidonic acid then enters the endogenous pools and is processed by the same enzymatic machinery as its non-deuterated counterpart. By using mass spectrometry-based techniques, researchers can differentiate between the endogenous and the labeled arachidonic acid and its metabolites, providing a dynamic view of its incorporation, turnover, and remodeling within cellular lipids.

Dynamics of Arachidonic Acid Remodeling in Membrane Phospholipids

Cellular membranes are not static structures; they undergo constant remodeling, with fatty acids being continually incorporated and removed from phospholipids. nih.gov This process, known as the Lands cycle, is critical for maintaining membrane fluidity and for providing a ready source of arachidonic acid for signaling purposes. nih.govmdpi.com AA-GE-d5 is an invaluable tool for studying these dynamics.

By introducing a pulse of AA-d5 derived from AA-GE-d5, researchers can follow its incorporation into various phospholipid classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). nih.gov Subsequent analysis at different time points reveals the rate of turnover and the redistribution of the labeled arachidonic acid among these phospholipids. nih.gov This approach has been instrumental in understanding how different cell types, under various physiological or pathological conditions, regulate the arachidonic acid content of their membranes. For instance, studies in macrophages have shown that these immune cells possess large stores of arachidonic acid that are differentially distributed across membrane phospholipids, a process largely governed by the action of coenzyme A-independent transacylase (CoA-IT). nih.gov

Cell TypePhospholipid ClassKey Findings with Labeled AA
MacrophagesPC, PE, PIDemonstrates CoA-IT mediated remodeling to maintain AA in specific pools for subsequent use. nih.gov
T-cellsPC, PIReveals altered turnover rates in autoimmune-prone mouse models, suggesting a role in immune dysregulation. nih.gov
U937 phagocytesGeneral PhospholipidsShows that blocking AA incorporation into phospholipids can trigger apoptosis. nih.gov

Investigation of Acyltransferase Specificities and Activities

The incorporation of arachidonic acid into phospholipids is catalyzed by a family of enzymes called acyltransferases. nih.gov These enzymes exhibit specificity for both the fatty acid and the lysophospholipid acceptor. AA-GE-d5, by providing a source of labeled arachidonic acid, facilitates the characterization of these enzymatic activities.

In vitro assays using cell lysates or purified enzymes can be performed with AA-d5 and various lysophospholipid acceptors to determine the substrate preferences of different acyltransferases. nih.gov This information is crucial for understanding how cells maintain the specific fatty acid composition of their membranes and how this might be altered in disease states. For example, research in bone marrow-derived macrophages has identified a series of CoA-mediated transfer reactions that lead to the redistribution of arachidonic acid between different phospholipid classes. nih.gov These studies have shown bidirectional transfer between phosphatidylcholine and lysophosphatidylethanolamine, and unidirectional transfer from phosphatidylinositol to both lysophosphatidylcholine (B164491) and lysophosphatidylethanolamine. nih.gov

Mechanistic Studies of Eicosanoid Biosynthesis Pathways

Once released from membrane phospholipids by the action of phospholipases, arachidonic acid is metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. mdpi.comnih.gov These pathways generate a diverse array of eicosanoids with often opposing biological activities. AA-GE-d5 is a critical tool for dissecting these pathways and understanding the factors that regulate the production of specific metabolites.

By providing a pulse of AA-d5, researchers can trace its flow through each of these pathways and quantify the formation of various deuterated eicosanoids. This allows for a detailed analysis of enzyme kinetics, pathway preferences, and the effects of inhibitors or activators on eicosanoid production.

Insights into Cyclooxygenase (COX)-Dependent Metabolite Formation

The COX pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs). nih.govyoutube.com These eicosanoids are key mediators of inflammation, pain, and fever, and also play important roles in maintaining tissue homeostasis. nih.govnih.gov

Using AA-GE-d5, scientists can investigate the relative contributions of COX-1 and COX-2 to the production of specific prostaglandins in different cell types and under various stimuli. For example, studies in RAW264.7 macrophages have utilized deuterated standards to investigate the temporal relationship between COX-2-dependent metabolism of arachidonic acid and another endocannabinoid, 2-arachidonoylglycerol (2-AG). nih.gov This research has provided insights into the distinct biosynthetic pathways leading to prostaglandins and prostaglandin (B15479496) glyceryl esters. nih.gov

EnzymeKey MetabolitesInvestigated with Labeled AA
COX-1Prostaglandins, ThromboxanesBasal production in various tissues.
COX-2Prostaglandins, ThromboxanesInducible production during inflammation. nih.govnih.gov

Understanding Lipoxygenase (LOX)-Mediated Product Generation

The LOX pathway comprises several enzymes (5-LOX, 12-LOX, 15-LOX) that convert arachidonic acid into leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). nih.govresearchgate.net These molecules are potent chemoattractants for immune cells and are centrally involved in allergic and inflammatory responses. nih.govmdpi.com

The use of AA-GE-d5 allows researchers to trace the formation of specific LOX products and to understand the regulation of this pathway. nih.gov For instance, studies in murine eosinophils have identified 12-S-hydroxyeicosatetraenoic acid (12-S-HETE) as the most abundant metabolite upon stimulation, providing evidence for the role of the 12-LOX pathway in these cells. nih.gov This approach is also crucial for evaluating the efficacy and specificity of LOX inhibitors, which are being developed as potential anti-inflammatory drugs. researchgate.net

EnzymeKey MetabolitesInvestigated with Labeled AA
5-LOXLeukotrienes (e.g., LTB4, LTC4)Role in inflammation and asthma. nih.gov
12-LOX12-HETERole in eosinophil migration. nih.gov
15-LOX15-HETE, LipoxinsRole in the resolution of inflammation.

Exploring Cytochrome P450 (CYP)-Driven Epoxidation and Hydroxylation

The third major pathway of arachidonic acid metabolism is mediated by cytochrome P450 enzymes. capes.gov.br This pathway generates epoxyeicosatrienoic acids (EETs) and additional HETEs. nih.govnih.gov These metabolites have diverse biological activities, including roles in regulating vascular tone, ion transport, and inflammation. capes.gov.br

AA-GE-d5 is instrumental in characterizing the complex array of metabolites produced by the CYP pathway. nih.gov By tracing the metabolism of AA-d5, researchers can identify the specific CYP isoforms involved in the production of different EETs and HETEs in various tissues. nih.gov This has been particularly important in understanding the cardiovascular effects of these eicosanoids, where EETs often have vasodilatory properties, while 20-HETE is a potent vasoconstrictor. capes.gov.br Furthermore, studies have shown that CYP-mediated metabolism can influence fundamental cellular processes like apoptosis. nih.gov

Enzyme FamilyKey MetabolitesInvestigated with Labeled AA
CYP2C/2JEpoxyeicosatrienoic acids (EETs)Vasodilatory and anti-inflammatory effects. nih.govnih.gov
CYP4A/4FHydroxyeicosatetraenoic acids (HETEs)Vasoconstrictive and pro-inflammatory effects. capes.gov.brnih.gov

Studies on Lipid Signaling Pathways and Cellular Responses

The use of deuterated arachidonic acid analogs is central to understanding its metabolic fate and function in cellular signaling. nih.govnih.gov These labeled compounds act as tracers, allowing scientists to follow the intricate pathways of lipid metabolism without perturbing the biological system. nih.gov

Investigation of Lipid Mediator Release and Receptor Activation

Upon cellular stimulation, such as during an inflammatory response, arachidonic acid is released from membrane phospholipids by the action of phospholipase A2. nih.gov This free AA is then available for enzymatic conversion into various lipid mediators. nih.govmdpi.com Using deuterated AA analogs, researchers can precisely track this process. Studies have shown that deuterated AA is efficiently incorporated into cellular phospholipids and subsequently released and metabolized into a spectrum of eicosanoids. nih.gov

This methodology is crucial for quantifying the production of specific signaling lipids under various conditions. Furthermore, it aids in studying how these mediators interact with their receptors. For instance, while many AA metabolites act through G-protein coupled receptors, evidence also suggests that AA itself can directly activate certain receptors. nih.gov The use of a labeled and reactive probe like this compound could be instrumental in identifying and validating such direct receptor interactions by covalently linking to the receptor protein, facilitating its isolation and identification.

Role in Inflammatory Cell Signaling Pathways in in vitro Models

In vitro cell culture systems are invaluable for dissecting the specific roles of arachidonic acid in inflammatory signaling. The introduction of deuterated AA into these models allows for detailed analysis of its metabolism and influence on cellular pathways. nih.govacs.org For example, studies using macrophage cell lines have demonstrated that the position of deuterium atoms on the arachidonic acid molecule can significantly alter the activity of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov This "kinetic isotope effect" can be exploited to modulate the production of pro-inflammatory or pro-resolving eicosanoids, thereby revealing their specific contributions to the inflammatory cascade. nih.govnih.gov

One study utilized a dual-isotope labeling approach with d5- and d11-AA in HT-1080 cancer cells to trace the metabolic fate of exogenous AA in the context of ferroptosis, a form of cell death dependent on lipid peroxidation. nih.govacs.org This technique enabled the clear identification of AA-containing lipids from the complex cellular lipidome, providing insights into the remodeling of lipids during specific disease processes. nih.gov

In Vitro ModelDeuterated Probe UsedKey FindingsReference(s)
Human Recombinant EnzymesLibrary of deuterated AA isotopologuesDeuteration at specific positions (C7, C10, C13) selectively alters the kinetic parameters (KM, Vmax) of COX-2, 5-LOX, and 15-LOX-2, enabling controlled modulation of eicosanoid synthesis. nih.gov
HT-1080 Fibrosarcoma Cellsd5-Arachidonic Acid and d11-Arachidonic AcidDeveloped a dual-isotope labeling method to track the metabolic fate of exogenous AA in ferroptosis, identifying changes in AA incorporation into various lipid species. nih.govacs.org
Monocyte-derived Macrophagesd8-Arachidonic AcidAA was shown to impair JAK-STAT signaling by disrupting the lipid raft structure of the cell membrane, an effect that could be reversed by cholesterol treatment. nih.gov

Assessment of Metabolic Interplay in Defined Animal Models

Animal models provide a systemic context for understanding the role of arachidonic acid metabolism in health and disease. Administering deuterated fatty acids through diet allows researchers to trace their incorporation into various tissues and determine their impact on physiological processes. nih.govnih.govmdpi.com

For instance, studies in mice have used deuterated polyunsaturated fatty acids (D-PUFAs) to investigate conditions like acute lung injury and Alzheimer's disease. nih.govmdpi.comnih.gov In a model of lipopolysaccharide (LPS)-induced lung injury, dietary supplementation with hexadeuterated arachidonic acid (D-ARA) led to its successful incorporation into tissues and significantly reduced the severity of lung damage compared to a diet with non-deuterated arachidonic acid. nih.govmdpi.com This protective effect is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bonds slow down the rate-limiting oxidation steps, thereby reducing both enzymatic and non-enzymatic lipid peroxidation. nih.govmdpi.com Similarly, in a mouse model of Alzheimer's, a D-PUFA diet reduced brain lipid peroxidation and lowered the levels of amyloid β-peptides in the hippocampus. nih.gov

These studies highlight the utility of deuterated lipids in evaluating the metabolic and therapeutic effects of modifying fatty acid pathways in a whole-organism setting.

Animal ModelDeuterated CompoundResearch FocusKey OutcomeReference(s)
MiceHexadeuterated Arachidonic Acid (D-ARA)Acute Lung Injury (LPS-induced)D-ARA supplementation reduced LPS-induced lung damage, including alveolar septal thickness and emphysematous lumen area. nih.govmdpi.com
APP/PS1 Transgenic MiceDeuterated Polyunsaturated Fatty Acids (D-PUFA)Alzheimer's DiseaseD-PUFA diet reduced brain lipid peroxidation and hippocampal amyloid β-peptide levels. nih.gov
Hairless Mice and Sprague-Dawley RatsDeuterated Water (D2O)Long-Chain Fatty Acid SynthesisTraced de novo synthesis and chain elongation of fatty acids in various tissues, quantifying the contribution of different pathways. nih.gov
Adult Male HumansDeuterated Linoleic Acid (18:2n-6[d2])Regulation of AA SynthesisHigh dietary intake of AA was found to downregulate the endogenous synthesis of AA from linoleic acid. usda.gov

Exploration of Lipid-Protein Interactions Using Deuterated Probes

Identifying the specific proteins that interact with lipids like arachidonic acid is crucial for understanding their mechanism of action. Deuterated probes are invaluable in this context, as they allow for the differentiation between the exogenously added probe and the abundant endogenous lipids. nih.gov The this compound probe is particularly well-suited for this purpose. Its design combines two key features: isotopic labeling for detection and a reactive group for covalent capture.

The d5-label on the arachidonic acid backbone ensures that the probe and any molecules it binds to can be clearly identified by mass spectrometry. caymanchem.com The glycidyl ester is an electrophilic epoxide that can form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a nearby protein. This "activity-based protein profiling" approach effectively traps and identifies specific protein interaction partners that might otherwise be transient or difficult to detect.

This strategy allows researchers to move beyond simply observing the effects of AA on a cell to identifying the direct molecular machinery involved. By treating cells or cell lysates with this compound, researchers can covalently label the "arachidonic acid interactome." The labeled proteins can then be enriched and identified using proteomic techniques, revealing novel receptors, enzymes, and structural proteins that are regulated by or involved in the transport and signaling of arachidonic acid. nih.gov

Probe ComponentFunctionMechanism of Action
Arachidonic Acid Backbone Biological TargetingMimics the endogenous lipid, directing the probe to AA-specific binding sites on proteins.
Deuterium (d5) Label Isotopic TracerProvides a 5-dalton mass shift, allowing the probe and its adducts to be distinguished from unlabeled endogenous molecules by mass spectrometry.
Glycidyl Ester Group Covalent CaptureThe reactive epoxide ring undergoes nucleophilic attack from amino acid side chains (e.g., -SH, -NH2, -OH) on a protein, forming a stable covalent bond and permanently labeling the interacting protein.

Future Research Trajectories Involving Arachidonic Acid Glycidyl Ester D5

Development of Next-Generation Quantitative Lipidomics Platforms

The pursuit of comprehensive and accurate quantification of lipid species within a biological system is a central goal of lipidomics. Next-generation quantitative lipidomics platforms are continuously being developed to enhance sensitivity, specificity, and throughput. Arachidonic Acid Glycidyl (B131873) Ester-d5 is anticipated to be a valuable tool in this endeavor, primarily by serving as a robust internal standard in mass spectrometry (MS)-based analyses.

The use of deuterated standards is a cornerstone of accurate quantification in mass spectrometry. avantiresearch.comsigmaaldrich.cn These standards, which are chemically identical to their endogenous counterparts but have a higher mass due to the presence of deuterium (B1214612), are added to a sample at a known concentration. They co-elute with the analyte of interest during chromatographic separation and are co-ionized in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to that of the deuterated internal standard, precise quantification can be achieved, correcting for variations in sample extraction, ionization efficiency, and instrument response. avantiresearch.comnih.gov

Future platforms will likely integrate advanced separation techniques, such as multidimensional liquid chromatography and ion mobility-mass spectrometry, with high-resolution mass analyzers. In such sophisticated workflows, the inclusion of well-characterized internal standards like Arachidonic Acid Glycidyl Ester-d5 will be critical for ensuring data quality and enabling the accurate comparison of lipid profiles across different experimental conditions and laboratories.

Table 1: Potential Applications of this compound in Quantitative Lipidomics

Application AreaRationale for Use of this compoundExpected Advancement
Absolute Quantification Serves as an internal standard to correct for analytical variability. avantiresearch.comIncreased accuracy and precision in determining the absolute concentration of arachidonic acid-containing lipids.
Method Validation Used to assess key performance characteristics of new analytical methods, such as linearity, limit of detection, and recovery.Development of more robust and reliable lipidomics workflows.
Inter-laboratory Studies Facilitates the standardization of quantitative methods across different research facilities.Improved reproducibility and comparability of lipidomics data on a global scale.
Flux Analysis As a tracer to follow the metabolic fate of exogenous arachidonic acid into various lipid classes.Deeper understanding of the dynamics of arachidonic acid metabolism.

Discovery of Novel Metabolic Intermediates and Enzyme Activities

Arachidonic acid is a precursor to a vast and complex array of bioactive lipid mediators, collectively known as eicosanoids, which are generated through the actions of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov The discovery of novel metabolic pathways and the characterization of the enzymes involved are active areas of research.

Isotope-labeled compounds like this compound can be employed as metabolic tracers to uncover previously unknown metabolic intermediates. When introduced into a biological system, the deuterated arachidonic acid moiety can be metabolized by cellular enzymes. The resulting deuterated metabolites can then be identified using mass spectrometry, distinguishing them from the endogenous, non-labeled lipid pool. This strategy allows for the sensitive detection of even low-abundance metabolites that might otherwise be obscured by the complexity of the cellular lipidome. nih.gov

Furthermore, the kinetic isotope effect, where the presence of deuterium can alter the rate of enzymatic reactions, can be exploited to probe enzyme mechanisms. nih.gov By comparing the metabolism of deuterated and non-deuterated arachidonic acid, researchers can gain insights into the rate-limiting steps of enzymatic pathways and the nature of enzyme-substrate interactions. nih.gov

Systems Biology Approaches Integrating Lipid Metabolism with Other Biological Networks

Systems biology aims to understand the complex interactions between various components of a biological system, from genes and proteins to metabolites and signaling pathways. e-enm.org Integrating lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, can provide a more holistic view of cellular function.

This compound can play a crucial role in generating the high-quality, quantitative lipidomics data that is essential for such integrative analyses. By enabling precise measurements of changes in the arachidonic acid-derived lipidome in response to genetic or environmental perturbations, this compound can help to establish robust correlations between lipid metabolism and other biological networks.

For instance, quantitative lipidomics data generated using deuterated standards can be integrated with transcriptomic data to identify gene regulatory networks that control lipid metabolism. Similarly, combining lipidomics with proteomics can reveal how changes in protein expression or post-translational modifications impact lipid signaling pathways. These integrated approaches are expected to yield novel insights into the complex interplay between lipid metabolism and other fundamental cellular processes. mdpi.com

Application in Advanced Mechanistic Studies of Cellular Physiology and Pathology (excluding human clinical aspects)

The dysregulation of arachidonic acid metabolism is implicated in a wide range of pathological conditions, including inflammation and neurodegenerative diseases. nih.govnih.gov Understanding the precise molecular mechanisms by which arachidonic acid and its metabolites contribute to these processes is a major goal of biomedical research.

This compound, when used as a tracer, can help to elucidate the specific roles of arachidonic acid in cellular signaling and pathophysiology. For example, in studies of neuroinflammation, this compound could be used to track the incorporation of arachidonic acid into different lipid pools within microglia and to monitor the production of specific pro-inflammatory or anti-inflammatory eicosanoids. nih.gov

By providing a means to precisely track the metabolic fate of arachidonic acid, this deuterated compound can help to dissect the complex signaling cascades that are activated in response to cellular stress or injury. This, in turn, can lead to the identification of novel therapeutic targets for a variety of diseases. The glycidyl ester functional group may also offer a reactive handle for chemical biology approaches aimed at identifying the protein targets of arachidonic acid and its metabolites.

Table 2: Investigating Cellular Mechanisms with this compound

Research AreaPotential Mechanistic Question to AddressExperimental Approach
Inflammatory Response Which specific eicosanoids are produced by macrophages upon inflammatory stimulation?Introduce this compound to macrophage cell cultures, stimulate with an inflammatory agent, and analyze the resulting deuterated eicosanoids by LC-MS/MS.
Neurodegeneration How does the turnover of arachidonic acid in neuronal membranes change in response to amyloid-beta exposure? nih.govUse the deuterated tracer in neuronal cell culture models of Alzheimer's disease to quantify changes in arachidonic acid-containing phospholipids (B1166683).
Oxidative Stress What are the primary non-enzymatic oxidation products of arachidonic acid under conditions of oxidative stress?Expose cells treated with this compound to an oxidizing agent and identify the deuterated oxidation products.
Enzyme Inhibition Studies How does a novel enzyme inhibitor affect the metabolic flux through a specific branch of the arachidonic acid cascade?Quantify the changes in the levels of specific deuterated eicosanoids in the presence and absence of the inhibitor.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying arachidonic acid glycidyl ester-d5 in complex biological matrices?

To ensure accurate quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., ethyl arachidonate-d11) to correct for matrix effects and ionization efficiency variations . For lipid-rich samples, solid-phase extraction (SPE) using C18 cartridges is critical to isolate glycidyl esters from interfering triglycerides . Method validation should include spike-recovery experiments across concentration ranges (e.g., 0.1–100 ng/mL) to assess precision (RSD <15%) and accuracy (80–120% recovery) .

Q. How should researchers address instability of this compound during sample preparation and storage?

The compound’s instability under oxidative conditions necessitates:

  • Immediate snap-freezing of samples at -80°C in argon-purged vials to prevent autoxidation .
  • Addition of antioxidants (e.g., butylated hydroxytoluene at 0.01% w/v) during homogenization .
  • Use of amber glassware and minimized light exposure during extraction . Stability studies should compare short-term (24-hour) room-temperature degradation against frozen controls using LC-MS peak area ratios .

Q. What are the key considerations for designing in vitro models to study glycidyl ester metabolism?

  • Cell line selection : Primary hepatocytes or HepG2 cells are preferred due to cytochrome P450 (CYP) enzyme activity relevant to glycidyl ester hydrolysis .
  • Dose calibration : Physiological relevance requires doses ≤10 μM to avoid cytotoxicity, validated via MTT assays .
  • Incubation time : Time-course experiments (0–48 hours) should monitor esterase-mediated hydrolysis and epoxide ring-opening products (e.g., diols) using GC-MS or stable isotope tracing .

Advanced Research Questions

Q. How can conflicting data on glycidyl ester toxicity across different experimental models be reconciled?

Discrepancies between in vitro (e.g., genotoxicity in OECD 487 assays) and in vivo (rodent carcinogenicity) studies may arise from:

  • Bioavailability differences : Glycidyl esters’ low intestinal absorption (5–10% in perfused rat models) reduces systemic exposure .
  • Metabolic detoxification : Epoxide hydrolase activity in vivo converts glycidyl esters to less reactive diols, a pathway absent in cell lines .
  • Matrix effects : Food-derived glycidyl esters (e.g., in infant formula) bind to proteins, altering bioavailability compared to synthetic standards . Researchers should perform parallel assays with matched matrices and report free vs. esterified glycidol concentrations .

Q. What mechanistic insights link this compound to pro-inflammatory signaling pathways?

The ester’s arachidonate moiety may compete with endogenous arachidonic acid for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), altering prostaglandin (PG) and leukotriene (LT) synthesis . Experimental approaches include:

  • Competitive inhibition assays : Measure IC50 values for COX-2/5-LOX using deuterated ester vs. unlabeled arachidonate .
  • Eicosanoid profiling : Quantify PGE2 and LTB4 via ELISA in macrophages treated with ester-d5 (1–10 μM) and stimulated with LPS .
  • Molecular docking : Compare binding affinities of the glycidyl moiety to catalytic sites of COX-2/5-LOX using AutoDock Vina .

Q. What strategies optimize the detection of glycidyl ester-DNA adducts in mechanistic toxicology studies?

  • Adduct enrichment : Use immunoaffinity columns targeting glycidol-DNA adducts (e.g., N7-(2,3-dihydroxypropyl)guanine) .
  • Sensitive detection : Apply ultra-high-performance LC (UHPLC) coupled with high-resolution MS (Orbitrap) at <1 pg/mg DNA detection limits .
  • Isotope dilution : Synthesize [13C]-labeled adduct standards to correct for matrix suppression .

Q. How do food processing conditions influence the formation of this compound analogs in lipid-rich systems?

High-temperature deodorization (180–240°C) during oil refining generates glycidyl esters via glycerol backbone elimination. To model this:

  • Lab-scale simulations : Heat arachidonic acid-d5 with triacylglycerols (TAGs) at 220°C for 2 hours under nitrogen .
  • Kinetic analysis : Monitor ester formation via GC-MS and fit data to a second-order reaction model (activation energy ~120 kJ/mol) .
  • Mitigation studies : Test antioxidants (e.g., tocopherols) or enzymatic pre-treatment (lipase) to reduce ester yields by >50% .

Methodological Challenges and Solutions

Q. How can researchers differentiate deuterated this compound from endogenous isomers in lipidomics workflows?

  • High-resolution MS : Use m/z shifts (e.g., +5 Da for d5 labeling) and isotopic fine structure (Orbitrap at 240,000 resolution) to resolve overlapping peaks .
  • MS/MS fragmentation : Compare diagnostic ions (e.g., m/z 327.2 for arachidonate-d5 vs. m/z 322.2 for endogenous arachidonate) .
  • Retention time indexing : Normalize LC retention times to deuterated internal standards across batches .

Q. What experimental controls are essential when studying glycidyl ester-d5’s role in lipid droplet dynamics?

  • Negative controls : Use scrambled lipid esters (e.g., stearic acid glycidyl ester-d5) to exclude non-specific effects .
  • Knockdown models : siRNA targeting adipose triglyceride lipase (ATGL) to confirm ester hydrolysis dependence .
  • Imaging validation : Correlate LC-MS data with fluorescence microscopy (BODIPY staining) of lipid droplet size/distribution .

Data Interpretation and Validation

Q. How should researchers address discrepancies between glycidyl ester-d5 quantification results from GC-MS vs. LC-MS platforms?

  • Derivatization artifacts : GC-MS requires silylation, which may degrade glycidyl esters. Compare underivatized LC-MS results to identify losses .
  • Ion suppression : Test matrix-matched calibration curves in LC-MS to correct for phospholipid interference .
  • Cross-validation : Analyze split samples (n=10) on both platforms; report %CV and bias (e.g., GC-MS overestimates by 15–20% due to incomplete derivatization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.